molecular formula C9H19NO2 B13576814 Ethyl 3-amino-2,2,3-trimethylbutanoate

Ethyl 3-amino-2,2,3-trimethylbutanoate

Cat. No.: B13576814
M. Wt: 173.25 g/mol
InChI Key: GIRDLESINQIGTR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2,3-trimethylbutanoate is a branched-chain amino acid ester with the molecular formula C₉H₁₉NO₂. It is synthesized via the reaction of 3,3,4,4-tetramethylazetidine-2-one with alcohol in the presence of an acidic compound, yielding high purity and industrial scalability . This compound serves as a critical intermediate in pharmaceuticals and agrochemicals due to its unique steric and electronic properties imparted by the amino and trimethyl groups. Its synthesis involves post-treatment steps such as alkaline extraction and solvent purification, ensuring high yields (up to 100% in optimized conditions) .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl 3-amino-2,2,3-trimethylbutanoate

InChI

InChI=1S/C9H19NO2/c1-6-12-7(11)8(2,3)9(4,5)10/h6,10H2,1-5H3

InChI Key

GIRDLESINQIGTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(C)(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2,2,3-trimethylbutanoate typically involves the esterification of 3-amino-2,2,3-trimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,2,3-trimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-2,2,3-trimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,2,3-trimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Ethyl 3-amino-2,2,3-trimethylbutanoate and analogous esters:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications LogP (Predicted)
This compound C₉H₁₉NO₂ 173.26 g/mol Amino, ester, branched alkyl Pharmaceutical intermediates 1.5–2.0
Ethyl 3,3-dimethylbutanoate C₈H₁₆O₂ 144.21 g/mol Ester, branched alkyl Solvents, flavoring agents 2.8–3.2
Ethyl 2,2,3-trimethylbutanoate C₉H₁₈O₂ 158.24 g/mol Ester, branched alkyl Organic synthesis intermediates 2.23
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₅F₃NO₂ 250.22 g/mol Trifluoroethylamino, ester Bioactive molecule synthesis 1.0–1.5
Ethyl 3-hydroxybutanoate C₆H₁₀O₃ 130.14 g/mol Hydroxyl, ester Chiral synthons, polymers 0.5–1.0

Physicochemical Properties

  • Polarity: The amino group in this compound increases water solubility compared to non-amino analogs like Ethyl 3,3-dimethylbutanoate (LogP ~2.8 vs. ~1.8) .
  • Steric Effects : The 2,2,3-trimethyl substitution in the target compound enhances steric hindrance, reducing enzymatic degradation compared to less-branched analogs .

Research Findings and Industrial Relevance

  • Yield Optimization: this compound achieves near-quantitative yields under optimized acidic conditions, outperforming analogs requiring complex purification .
  • Thermal Stability: The trimethyl branching in Ethyl 2,2,3-trimethylbutanoate enhances thermal stability (decomposition >200°C), making it suitable for high-temperature reactions .
  • Biological Activity: Trifluoroethylamino derivatives exhibit enhanced receptor binding affinity but face challenges in bioavailability due to hydrophobicity .

Q & A

Q. What protocol modifications are necessary to adapt existing biological activity assays for evaluating the structure-activity relationships of this compound analogs in enzyme inhibition studies?

  • Adaptation Steps :
  • Enzyme Kinetics : Use stopped-flow spectrometry to measure inhibition constants (Kᵢ) under varying pH and ionic strength .
  • Molecular Docking : Perform flexible ligand-receptor simulations to identify critical binding motifs (e.g., amine-ester spacing) .
  • Metabolite Profiling : Apply LC-MS/MS to track metabolic stability in hepatic microsomal assays .

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